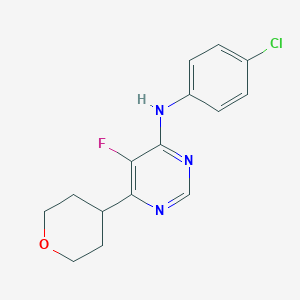![molecular formula C18H21ClN4O2 B15115304 N-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine](/img/structure/B15115304.png)
N-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a piperidine ring, a benzoyl group, and a pyrimidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with piperidine to yield the benzoyl-piperidine derivative.
Pyrimidine Ring Formation: The benzoyl-piperidine derivative is then subjected to a cyclization reaction with 6-methylpyrimidine-4-amine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group on the benzoyl moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones. Reduction reactions can also be performed to modify the functional groups.
Cyclization Reactions: The presence of multiple functional groups allows for cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and mild bases.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce sulfoxides, sulfones, or reduced amines.
Applications De Recherche Scientifique
N-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Biological Studies: Researchers use this compound to study its effects on cellular processes and pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in various industrial processes, including the synthesis of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of N-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity and influencing cellular signaling pathways. For example, it has been shown to interact with dopamine D2 and serotonin 5-HT3 receptors, affecting neurotransmission and exhibiting potential as an antiemetic agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-chloro-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide: This compound exhibits similar receptor binding affinities and pharmacological profiles.
Benzothiazole Derivatives: These compounds share structural similarities and have been studied for their antimicrobial and antitubercular activities.
Uniqueness
N-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple biological targets makes it a versatile compound for various research applications.
Propriétés
Formule moléculaire |
C18H21ClN4O2 |
|---|---|
Poids moléculaire |
360.8 g/mol |
Nom IUPAC |
(5-chloro-2-methoxyphenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone |
InChI |
InChI=1S/C18H21ClN4O2/c1-12-9-17(21-11-20-12)22-14-5-7-23(8-6-14)18(24)15-10-13(19)3-4-16(15)25-2/h3-4,9-11,14H,5-8H2,1-2H3,(H,20,21,22) |
Clé InChI |
FEHDZPGXLRMEDA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=N1)NC2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]benzonitrile](/img/structure/B15115222.png)
![5-[4-(1,8-Naphthyridin-2-yl)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B15115224.png)

amino}-3-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B15115236.png)
![4-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1-methylpyrrolidin-2-one](/img/structure/B15115239.png)
![4-{[4-(2-Tert-butyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B15115247.png)
![N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B15115251.png)
![6-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-2-(propan-2-yl)-2,3-dihydropyridazin-3-one](/img/structure/B15115255.png)

![(2-{thieno[3,2-d]pyrimidin-4-yl}-octahydro-1H-isoindol-3a-yl)methanol](/img/structure/B15115272.png)
![2-({1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine](/img/structure/B15115283.png)
![3-(2-bromophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}propanamide](/img/structure/B15115296.png)
![2-{[(4-Fluorophenyl)methyl]sulfanyl}-4-(4-methylpiperazin-1-YL)pyrimidine](/img/structure/B15115306.png)

